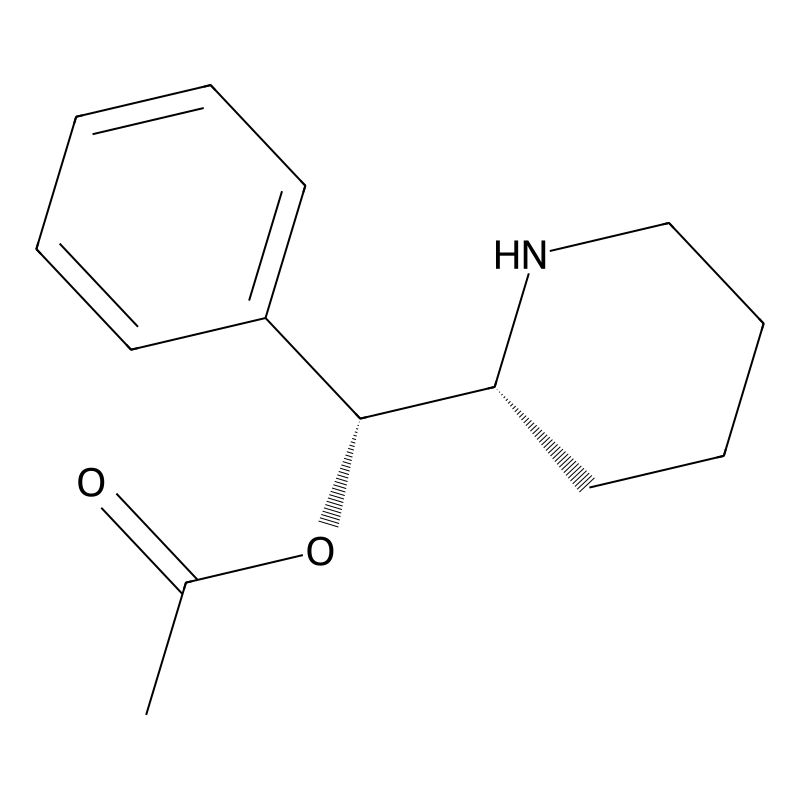

Levofacetoperane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Levofacetoperane, also known as NLS-3 or (R,R)-phacetoperane, is a chemical compound structurally related to methylphenidate. It is characterized as a stimulant and is notable for its unique reverse ester configuration compared to methylphenidate. The compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, which can affect its reactivity and stability.

- Acetylation: The introduction of an acetyl group can modify its pharmacological properties.

- Reduction: The compound can be reduced to yield alcohol derivatives, which may have different biological activities.

Levofacetoperane exhibits significant biological activity, particularly as a central nervous system stimulant. Its mechanism of action primarily involves the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is critical for enhancing attention and focus in individuals with ADHD. In experimental studies, levofacetoperane demonstrated high binding affinity for dopamine transporters (98.6% inhibition) and norepinephrine transporters (89.8% inhibition) .

The synthesis of levofacetoperane involves several steps:

- Starting Material: The process begins with commercially available (R)-pipecolic acid.

- Formation of Phenylketone: The compound is synthesized through a series of reactions including reduction and acetylation.

- Final Steps: The key phenylketone undergoes further transformations to yield levofacetoperane as its hydrochloride salt with notable yields (up to 68%) and high enantiomeric purity (>99% ee) .

Levofacetoperane has several potential applications:

- Therapeutic Use: Primarily investigated for treating ADHD and enhancing cognitive function.

- Research Tool: Used in studies examining neurotransmitter dynamics and receptor interactions in the brain.

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new medications targeting similar pathways .

Interaction studies have shown that levofacetoperane interacts with various neurotransmitter systems:

- Dopamine Transporter: High affinity suggests potential for treating dopamine-related disorders.

- Norepinephrine Transporter: Significant interaction indicates possible applications in mood disorders.

- Receptor Binding Studies: It has been evaluated against various receptor types, including M1 and M3 muscarinic receptors, showing varying degrees of inhibition .

Several compounds share structural or functional similarities with levofacetoperane. Here are some notable ones:

| Compound Name | Structural Relation | Unique Feature |

|---|---|---|

| Methylphenidate | Ester derivative | Commonly prescribed for ADHD |

| Phacetoperane | Structural analog | Similar stimulant properties |

| Levomoramide | Isomeric variant | Less active than levofacetoperane |

| Ritalinic Acid | Related metabolite | Active metabolite of methylphenidate |

Levofacetoperane's unique reverse ester configuration differentiates it from these compounds, potentially leading to distinct pharmacological effects and therapeutic profiles .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: BEAUJARD M, REVOL E. [Clinical tests of the activity of RP 8228 (phacetoperane) in an oligophrenic child]. Pediatrie. 1960;15:310-6. French. PubMed PMID: 13797965.

3: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.